molecular formula C11H14ClN3 B1521498 C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride CAS No. 1185301-56-7

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride

Cat. No.: B1521498
CAS No.: 1185301-56-7
M. Wt: 223.7 g/mol
InChI Key: BEOYEBINPGFXHA-UHFFFAOYSA-N
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Description

Overview of Pyrazole Derivatives in Chemistry

Pyrazole derivatives constitute one of the most extensively studied and pharmaceutically important classes of heterocyclic compounds in contemporary organic chemistry. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. The fundamental pyrazole structure, characterized as an organic compound with the formula (CH)₃N₂H, represents a five-membered heterocycle containing two adjacent nitrogen atoms in ortho-substitution. This basic architectural framework has provided the foundation for countless synthetic modifications and functional group elaborations that have yielded compounds of remarkable therapeutic and research utility.

The versatility of pyrazole derivatives stems from their unique electronic properties and structural adaptability. Pyrazoles are five-membered heterocyclic compounds that contain nitrogen, making them an important class of compounds for drug development. The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory agent, the antipsychotic compound, the anti-obesity drug rimonabant, difenamizole as an analgesic, betazole as a histamine H₂-receptor agonist, and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety. This diversity in biological applications has attracted extensive research attention, leading to sophisticated synthetic methodologies and comprehensive structure-activity relationship studies.

The chemical properties of pyrazole derivatives are influenced by the electron-rich nature of the heterocyclic ring system. Pyrazole itself functions as a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 degrees Celsius). According to X-ray crystallography, the compound maintains a planar structure, with two carbon-nitrogen distances that are similar, both measuring near 1.33 Angstroms. These structural characteristics contribute to the stability and reactivity patterns observed in pyrazole derivatives, including C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride.

Structural Classification and Nomenclature

The systematic classification of pyrazole derivatives follows established principles of heterocyclic nomenclature, with specific attention to substitution patterns and functional group arrangements. Pyrazoles represent a class of compounds that have the ring C₃N₂ with adjacent nitrogen atoms. The nomenclature system for pyrazole derivatives incorporates position-specific numbering that accounts for the location of nitrogen atoms and various substituents around the five-membered ring structure.

This compound exemplifies the complexity achievable in pyrazole derivative nomenclature. This compound incorporates multiple structural elements that must be precisely designated in its systematic name: the 2-methyl substitution on the pyrazole ring, the phenyl group attachment, and the methylamine functionality, all combined with the hydrochloride salt formation. The compound's molecular formula and structural representation demonstrate the sophisticated architecture possible through strategic synthetic modifications of the basic pyrazole scaffold.

The classification of pyrazole derivatives extends beyond simple substitution patterns to encompass various structural motifs and functional group arrangements. Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine through Knorr-type reactions. For example, acetylacetone and hydrazine produces 3,5-dimethylpyrazole through the reaction: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2 H₂O. This synthetic approach demonstrates the systematic methodology available for creating diverse pyrazole derivatives with specific substitution patterns and functional properties.

Modern classification systems for pyrazole derivatives also consider their biological activity profiles and synthetic accessibility. Pyrazole derivatives represent one of the most active classes of compounds and possess a wide spectrum of biological activities. The structural classification encompasses considerations of electronic properties, steric factors, and potential for further chemical modification. These classification principles are essential for understanding the position of compounds like this compound within the broader context of pyrazole chemistry.

Historical Development of Pyrazole Chemistry

The historical evolution of pyrazole chemistry represents a fascinating chronicle of scientific discovery and methodological advancement spanning more than a century of intensive research. The term pyrazole was given to this class of compounds by German chemist Ludwig Knorr in 1883. This foundational naming established the basis for systematic study of this important heterocyclic system and provided the nomenclatural framework that continues to guide contemporary research in the field.

The early synthetic methodologies for pyrazole derivatives were established through pioneering work by German chemist Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This early synthetic approach demonstrated the potential for creating pyrazole structures through systematic organic chemistry techniques, establishing precedents for the sophisticated methodologies that would follow in subsequent decades.

The discovery of naturally occurring pyrazole compounds provided additional impetus for research in this area. In 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from seeds of watermelons. This discovery established that pyrazole structures occur in natural systems and suggested potential biological roles for these heterocyclic compounds. The identification of natural pyrazole derivatives provided valuable insights into the potential therapeutic applications of synthetic pyrazole compounds and encouraged further research into their biological properties.

Contemporary developments in pyrazole chemistry have been characterized by increasingly sophisticated synthetic methodologies and comprehensive biological evaluation. Studies on the synthesis and biological activity of pyrazole derivatives developed by many scientists around the globe are reported. The published research works on pyrazole derivatives synthesis and biological activities between January 2018 and December 2021 demonstrate the continuing vitality of this research area. These recent developments have established pyrazole derivatives as essential components of modern medicinal chemistry and pharmaceutical research.

Significance in Heterocyclic Chemistry Research

The significance of pyrazole derivatives in heterocyclic chemistry research extends far beyond their individual chemical properties to encompass their role as model systems for understanding fundamental principles of heterocyclic reactivity and biological activity. Pyrazoles are one of the most studied groups of compounds among the azole family. This intensive research attention reflects both their synthetic accessibility and their remarkable diversity of biological activities, making them ideal subjects for comprehensive structure-activity relationship studies.

The research significance of pyrazole derivatives is demonstrated by their widespread applications across multiple scientific disciplines. The presence of this nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture. In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents. This broad spectrum of biological activities has made pyrazole derivatives essential tools for researchers investigating fundamental mechanisms of biological activity and drug action.

The methodological contributions of pyrazole chemistry to heterocyclic research have been substantial and far-reaching. Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation. A wide variety of pyrazoles can be prepared through systematic modifications of these basic synthetic approaches. These methodological developments have provided researchers with reliable and versatile synthetic routes for creating diverse pyrazole derivatives, enabling systematic studies of structure-activity relationships and mechanistic investigations.

The contemporary significance of pyrazole derivatives in heterocyclic chemistry research is further enhanced by their role in understanding metabolic stability and drug design principles. Pyrazole moieties are listed among the highly used ring systems for small molecule drugs by the United States Food and Drug Administration. The metabolic stability of pyrazole derivatives is one of the important factors for their surge in newly approved drugs and novel compounds reported in literature. This recognition has established pyrazole derivatives as essential components of modern drug discovery programs and has encouraged continued research into their synthetic preparation and biological evaluation.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOYEBINPGFXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride, with the molecular formula C11H14ClN3 and a molecular weight of 223.7 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings and case studies.

PropertyValue
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
PurityTypically 95%
IUPAC Name(2-methylpyrazol-3-yl)-phenylmethanamine; hydrochloride

The compound's structure includes a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anti-inflammatory properties. For example, a library of pyrazolo[1,5-a]quinazoline compounds was synthesized and screened for their ability to inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner. Compounds demonstrated IC50 values ranging from 4.8 to 30.1 µM, indicating promising anti-inflammatory effects .

Case Study: Pyrazolo Derivatives

In a study involving various pyrazolo derivatives, it was found that compounds with an amide group at position 3 of the heteroaromatic scaffold exhibited the best activity against inflammation markers .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Compounds containing pyrazole rings have been shown to inhibit the growth of several cancer cell lines.

Cytotoxicity Studies

In vitro studies reported that certain pyrazole derivatives displayed significant cytotoxic activity against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds exhibited growth inhibition with GI50 values ranging from 3.79 µM to 42.30 µM.
  • NCI-H460 Cell Line : Notable cytotoxic effects were observed with IC50 values around 8.55 µM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The presence of the pyrazole moiety allows for interactions that can inhibit enzymes or receptors critical for disease progression.

Summary of Key Studies

Study ReferenceBiological ActivityCell Line TestedIC50/EC50 Values
Anti-inflammatoryVarious4.8 - 30.1 µM
AnticancerMCF7, NCI-H4603.79 - 42.30 µM
CytotoxicityHep-2, P815IC50 = 17.82 mg/mL

These studies underscore the potential of this compound as a candidate for further development in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride has been investigated for its potential as an antitumor agent. Compounds with similar structures have shown to inhibit the activity of tyrosine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

2. Antiparasitic Activity
Research has indicated that derivatives of this compound may exhibit antiparasitic properties. A study on related compounds demonstrated significant in vitro activity against Leishmania species, suggesting that modifications to the pyrazole structure could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. The following key points summarize findings related to its SAR:

  • Substituent Effects : Variations in the phenyl ring and pyrazole substituents can significantly influence biological activity. For instance, adding electron-donating or withdrawing groups can modulate potency and selectivity towards target enzymes .
  • Metabolic Stability : Studies have shown that modifications aimed at reducing glucuronidation can enhance the compound's stability and prolong its action in vivo, which is vital for effective therapeutic use .

Case Studies

1. In Vivo Studies
In vivo assessments have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For example, a study demonstrated that specific analogs exhibited promising profiles in mouse models, showing reduced tumor sizes and improved survival rates compared to controls .

2. Synthesis and Optimization
The synthesis of this compound has been optimized through various chemical pathways, allowing for the efficient production of high-purity compounds suitable for biological testing. Techniques such as flash chromatography and NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on methodologies and analogs described in the evidence:

Key Findings :

Synthetic Routes: The synthesis of pyrazole derivatives often involves cyclization or condensation reactions. For example, describes sulfur-mediated cyclization in 1,4-dioxane with triethylamine to form thiophene-pyrazole hybrids . The target compound may employ similar methods, substituting malononitrile with phenyl-methylamine precursors.

This contrasts with ’s hydroxy-substituted pyrazoles, which may engage in hydrogen bonding .

Crystallographic Analysis : Tools like SHELX and ORTEP-3 () are critical for resolving the 3D conformations of such compounds. For instance, SHELXL refines small-molecule structures, while ORTEP-3 visualizes thermal ellipsoids, aiding in comparing bond lengths/angles across analogs .

Research Implications and Limitations

While direct data on C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride are absent in the provided evidence, insights can be extrapolated:

  • Bioactivity : Pyrazole-amine hybrids often target enzymes (e.g., kinases) due to their nitrogen-rich pharmacophores. The phenyl group may enhance lipophilicity, while the HCl salt improves bioavailability.
  • Methodological Gaps : The absence of crystallographic or spectroscopic data for this specific compound underscores the need for future studies using tools like SHELX or ORTEP-3 to validate its conformation and intermolecular interactions .

Preparation Methods

Imine Reaction with Dihalopyrazine Followed by Hydrolysis

A robust and scalable method involves the reaction of a diaryl imine with a 2,3-dichloropyrazine derivative, followed by hydrolysis and acid treatment to yield the desired pyrazolyl-methylamine hydrochloride salt.

Key Steps:

  • Step (a): Preparation of Diaryl Imine

    • The diaryl imine is synthesized by condensation of an appropriate amine with an aldehyde or ketone.
    • Reaction conditions typically involve mild heating in solvents such as THF, EtOAc, or toluene.
  • Step (b): Coupling with 2,3-Dichloropyrazine

    • The diaryl imine reacts with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate.
    • Solvents like DMF or chlorinated solvents (CH2Cl2, CHCl3) are preferred.
    • Temperature ranges from ambient to 130°C depending on the scale and reactivity.
  • Step (c): Hydrolysis and Salt Formation

    • The coupled product undergoes hydrolysis using bases such as sodium hydroxide or potassium hydroxide.
    • Acidification with hydrochloric acid (HCl) converts the free amine to the hydrochloride salt.
    • The reaction is conducted at 0°C to 40°C to optimize yield and purity.

Advantages:

  • Avoids lacrymatory halomethyl pyrazine intermediates.
  • Suitable for large-scale manufacturing due to improved intermediate stability.
  • Overall yield of at least 50% is achievable.
Step Reagents/Conditions Solvents Temperature Notes
(a) Diaryl imine formation Amine + Aldehyde/Ketone THF, EtOAc, Toluene Room temp to mild heating Formation of imine intermediate
(b) Coupling with 2,3-dichloropyrazine 2,3-Dichloropyrazine + Base (K2CO3, Cs2CO3) DMF, CH2Cl2, CHCl3 20-130°C Nucleophilic substitution
(c) Hydrolysis and salt formation NaOH or KOH, then HCl Water, MeOH mixtures 0-40°C Hydrolysis and acidification

This method is described in detail in patent US8513415B2, which provides a comprehensive process for preparing C-pyrazolyl methylamine derivatives and their hydrochloride salts.

Alternative Synthetic Routes via Pyrazol-3-one Derivatives

Another approach involves the synthesis of pyrazol-3-one derivatives substituted with phenyl and methyl groups, which then undergo amine functionalization and salt formation.

  • Starting from 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, reactions with carbon disulfide and other reagents can lead to functionalized pyrazole derivatives.
  • Subsequent steps include nucleophilic substitution and condensation with amines to introduce the phenylmethylamine group.
  • Hydrochloride salt formation is achieved by treatment with dilute HCl.
  • This method is less direct but useful for derivatives with additional functional groups.

Although this route is more complex, it is documented in synthetic organic chemistry literature focusing on pyrazole derivatives.

Research Findings and Data

  • The imine coupling method yields stable intermediates suitable for scale-up.
  • Hydrolysis under controlled conditions prevents decomposition and side reactions.
  • The hydrochloride salt form improves compound handling and purity.
  • Reaction monitoring by TLC and NMR confirms intermediate formation and product purity.
  • The overall process is adaptable to various substituents on the phenyl ring, allowing structural diversity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages References
Imine coupling with 2,3-dichloropyrazine Diaryl imine + 2,3-dichloropyrazine K2CO3, NaOH, HCl 0-130°C, atmospheric pressure ≥50% Scalable, stable intermediates, avoids lacrymatory intermediates
Functionalization of pyrazol-3-one derivatives 4-amino-1,5-dimethyl-2-phenyl-pyrazol-3-one CS2/KOH, HCl Room temp to reflux Moderate Versatile for derivatives

Q & A

Q. What are the standard protocols for synthesizing C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring via cyclocondensation between hydrazine derivatives and carbonyl compounds. For example:

  • Step 1 : React phenylhydrazine with a 1,3-diketone in an aprotic solvent (e.g., dimethylformamide) to form the pyrazole core.
  • Step 2 : Introduce the phenyl-methylamine group through nucleophilic substitution or reductive amination.
  • Step 3 : Hydrochloride salt formation via acidification with HCl, followed by recrystallization for purity . Key parameters include temperature control (60–80°C), pH adjustment (pH 5–6 for cyclization), and solvent selection to minimize side reactions.

Q. How is structural characterization performed for this compound?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 248.1).
  • X-ray Crystallography : For absolute configuration determination, using software like SHELXL for refinement .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Freely soluble in polar solvents (water, ethanol) due to its hydrochloride salt form; limited solubility in non-polar solvents like hexane .
  • Stability : Stable at room temperature for >6 months if stored in airtight, light-protected containers. Degradation occurs above 150°C or under prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the pyrazole ring be resolved?

Pyrazole derivatives exhibit tautomerism between enol and keto forms, leading to split peaks in NMR. Strategies include:

  • Variable Temperature (VT) NMR : To observe dynamic exchange and identify dominant tautomers.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental data .
  • Heteronuclear Correlation (HSQC) : To assign overlapping proton signals via 13^{13}C coupling .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Catalyst Screening : Transition metals (e.g., Pd/C) for reductive amination steps.
  • Flow Chemistry : Continuous flow systems to enhance mixing and reduce side products.
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, molar ratios) to identify critical parameters . Example: A 20% yield increase was achieved by replacing batch reactors with microfluidic setups for the cyclocondensation step .

Q. How can computational modeling predict biological activity for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase or xanthine oxidase).
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve crystallographic data discrepancies in polymorph identification?

Polymorph characterization requires:

  • Powder XRD : To distinguish crystalline forms (e.g., orthorhombic vs. monoclinic lattices).
  • Thermal Analysis (DSC/TGA) : Identify phase transitions and hydrate formation.
  • SHELXL Refinement : Adjust occupancy factors and hydrogen-bonding networks to refine ambiguous electron density maps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.